![molecular formula C24H36N2O2 B14286413 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile CAS No. 134450-55-8](/img/structure/B14286413.png)
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is an organic compound with a complex structure, characterized by the presence of two 2-ethylhexyl groups attached to a benzene ring, along with two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The ethylhexyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different alkyl or functional groups replacing the ethylhexyl groups.
科学研究应用
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can interact with enzymes or receptors, leading to various biological effects. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but lacks the nitrile groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains bromomethyl and methoxy groups instead of nitrile groups.
1,4-Bis(2-ethylhexyl)benzene: Similar structure but without the nitrile groups.
Uniqueness
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both ethylhexyl and nitrile groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
134450-55-8 |
|---|---|
分子式 |
C24H36N2O2 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
4,5-bis(2-ethylhexoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2O2/c1-5-9-11-19(7-3)17-27-23-13-21(15-25)22(16-26)14-24(23)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,17-18H2,1-4H3 |
InChI 键 |
LLESIVRVKMFCAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)C#N)C#N)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
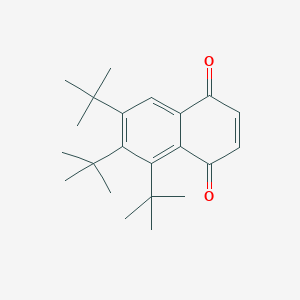
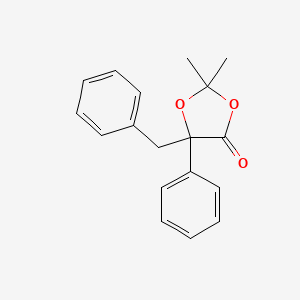

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
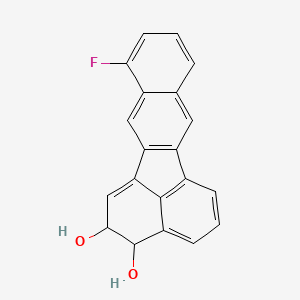
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

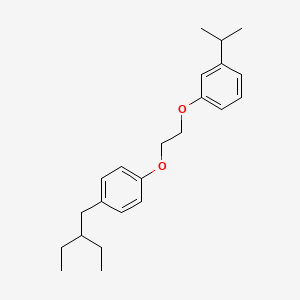
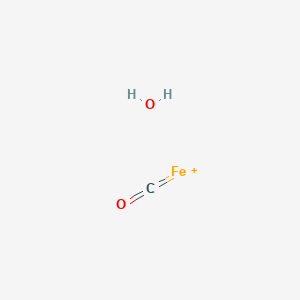
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


